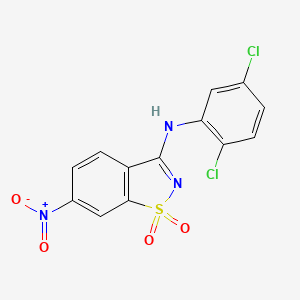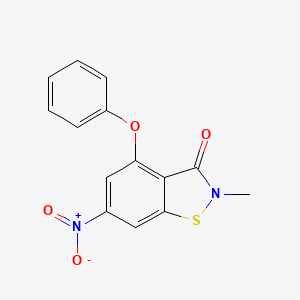
2-methyl-6-nitro-4-phenoxy-1,2-benzothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-nitro-4-phenoxy-1,2-benzisothiazol-3(2H)-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzisothiazolones, which are characterized by a benzene ring fused to an isothiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-4-phenoxy-1,2-benzisothiazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Phenoxylation: The phenoxy group is added through a nucleophilic aromatic substitution reaction, where phenol reacts with the nitrobenzene derivative in the presence of a base like potassium carbonate.
Cyclization: The final step involves the cyclization of the intermediate compound to form the benzisothiazolone ring, typically using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of 2-Methyl-6-nitro-4-phenoxy-1,2-benzisothiazol-3(2H)-one follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-4-phenoxy-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Phenol, potassium carbonate, various nucleophiles.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Nitroso and Hydroxylamine Derivatives: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-6-nitro-4-phenoxy-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-4-phenoxy-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets, leading to various biological effects. The nitro group is often involved in redox reactions, which can generate reactive oxygen species and induce oxidative stress in cells. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function and activity. The benzisothiazolone ring can also participate in covalent bonding with nucleophilic residues in enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
2-Methyl-6-nitro-4-phenoxy-1,2-benzisothiazol-3(2H)-one can be compared with other benzisothiazolone derivatives, such as:
2-Methyl-4-phenoxy-1,2-benzisothiazol-3(2H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitro-4-phenoxy-1,2-benzisothiazol-3(2H)-one: Lacks the methyl group, affecting its hydrophobicity and interaction with molecular targets.
2-Methyl-6-nitro-1,2-benzisothiazol-3(2H)-one: Lacks the phenoxy group, leading to different substitution patterns and reactivity.
Properties
Molecular Formula |
C14H10N2O4S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-methyl-6-nitro-4-phenoxy-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10N2O4S/c1-15-14(17)13-11(20-10-5-3-2-4-6-10)7-9(16(18)19)8-12(13)21-15/h2-8H,1H3 |
InChI Key |
IPHVDTBFEZIDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2S1)[N+](=O)[O-])OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11097142.png)
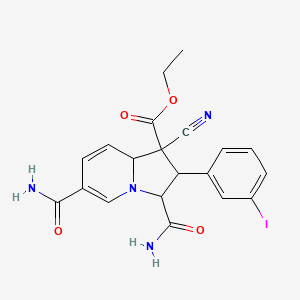
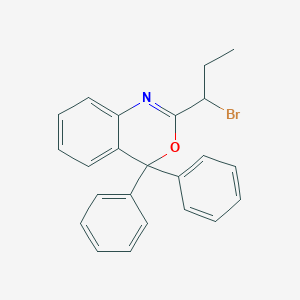
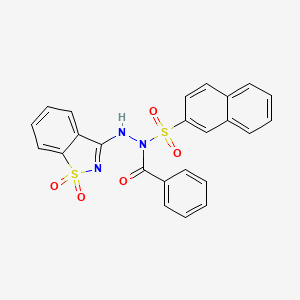
![N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B11097176.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11097177.png)
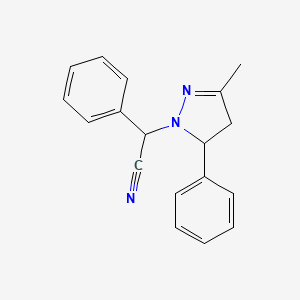
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11097182.png)

![4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11097190.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11097192.png)
![3b,6,6a,7,9,9a,10,12a-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B11097197.png)
![Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate](/img/structure/B11097203.png)
